6-Methoxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
6-Methoxy-4’-methyl-[1,1’-biphenyl]-3-carbonitrile is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with a methoxy group at the 6-position, a methyl group at the 4’-position, and a carbonitrile group at the 3-position. Biphenyl derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4’-methyl-[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using cross-coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of Functional Groups: The methoxy, methyl, and carbonitrile groups are introduced through various substitution reactions. For example, the methoxy group can be introduced via methylation of a hydroxyl group, while the carbonitrile group can be introduced through a cyanation reaction.
Industrial Production Methods
Industrial production of biphenyl derivatives often employs scalable synthetic methodologies such as the Ullmann reaction, Wurtz-Fittig reaction, and other metal-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4’-methyl-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the aromatic rings, the compound can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The methoxy and carbonitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the biphenyl core can yield nitro derivatives, while cyanation can produce nitrile derivatives.
Scientific Research Applications
6-Methoxy-4’-methyl-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: Biphenyl derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the production of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 6-Methoxy-4’-methyl-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, biphenyl derivatives are known to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybiphenyl: Similar structure but lacks the methyl and carbonitrile groups.
4-Methylbiphenyl: Lacks the methoxy and carbonitrile groups.
3-Cyanobiphenyl: Lacks the methoxy and methyl groups.
Uniqueness
6-Methoxy-4’-methyl-[1,1’-biphenyl]-3-carbonitrile is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy, methyl, and carbonitrile groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-methoxy-3-(4-methylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-11-3-6-13(7-4-11)14-9-12(10-16)5-8-15(14)17-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYGOKLPXVNPTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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